molecular formula C8H8BrNO2 B1275068 2-Amino-2-(2-bromophenyl)acetic acid CAS No. 254762-66-8

2-Amino-2-(2-bromophenyl)acetic acid

Cat. No. B1275068
Key on ui cas rn: 254762-66-8
M. Wt: 230.06 g/mol
InChI Key: PTWAPNNQAOAJDI-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a stirred solution of 2-amino-2-(2-bromophenyl)acetic acid (4.89 g, 21.3 mmol) in THF (50 mL) was added dropwise a solution of LiAlH4 in THF (1.0 M, 42.5 mL, 42.5 mmol) at 0° C. under N2. The reaction was allowed to warm to ambient temperature and stirred for 4 hours. The reaction mixture was cooled to 0° C. and carefully quenched by dropwise addition of water (1.7 mL) followed by 15% NaOH solution (1.7 mL) and water (5.1 mL). The mixture was stirred at ambient temperature for 15 minutes and filtered through Celite. The filtrate was concentrated to give crude 2-amino-2-(2-bromophenyl)ethanol, which was used in the next step without further purification.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
42.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Br:12])[C:3](O)=[O:4].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Br:12])[CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
NC(C(=O)O)C1=C(C=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
42.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched by dropwise addition of water (1.7 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(CO)C1=C(C=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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